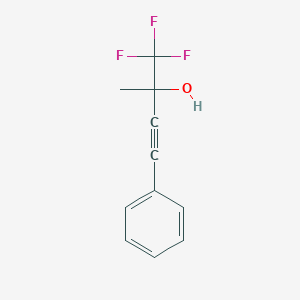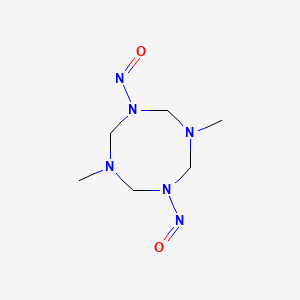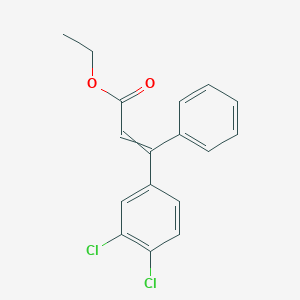
Ethyl 3-(3,4-dichlorophenyl)-3-phenylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(3,4-dichlorophenyl)-3-phenylprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3,4-dichlorophenyl group and a phenyl group attached to a prop-2-enoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,4-dichlorophenyl)-3-phenylprop-2-enoate can be achieved through several synthetic routes. One common method involves the condensation of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 3,4-dichlorobenzaldehyde, ethyl acetoacetate, sodium ethoxide
Solvent: Ethanol
Temperature: Reflux
Time: Several hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Ethyl 3-(3,4-dichlorophenyl)-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with chlorine (Cl₂) or bromine (Br₂).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Nitro derivatives or halogenated compounds.
科学研究应用
Ethyl 3-(3,4-dichlorophenyl)-3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 3-(3,4-dichlorophenyl)-3-phenylprop-2-enoate involves its interaction with specific molecular targets. The compound may exert its effects through the inhibition of enzymes or receptors involved in key biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity.
相似化合物的比较
Ethyl 3-(3,4-dichlorophenyl)-3-phenylprop-2-enoate can be compared with other similar compounds, such as:
Ethyl 3-phenylprop-2-enoate: Lacks the dichlorophenyl group, resulting in different chemical and biological properties.
Ethyl 3-(4-chlorophenyl)-3-phenylprop-2-enoate: Contains a single chlorine atom, which may affect its reactivity and biological activity.
Ethyl 3-(3,4-dimethoxyphenyl)-3-phenylprop-2-enoate: The presence of methoxy groups instead of chlorine atoms can lead to variations in electronic properties and reactivity.
属性
CAS 编号 |
113093-57-5 |
|---|---|
分子式 |
C17H14Cl2O2 |
分子量 |
321.2 g/mol |
IUPAC 名称 |
ethyl 3-(3,4-dichlorophenyl)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C17H14Cl2O2/c1-2-21-17(20)11-14(12-6-4-3-5-7-12)13-8-9-15(18)16(19)10-13/h3-11H,2H2,1H3 |
InChI 键 |
HMUYNEOUELJPFJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C=C(C1=CC=CC=C1)C2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


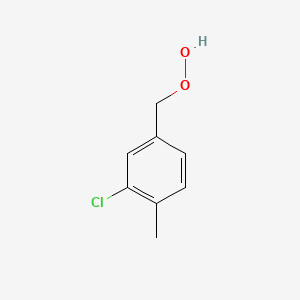

![Ethanol, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)-](/img/structure/B14308404.png)
![{2-[(Trifluoromethanesulfonyl)oxy]phenyl}methyl acetate](/img/structure/B14308409.png)
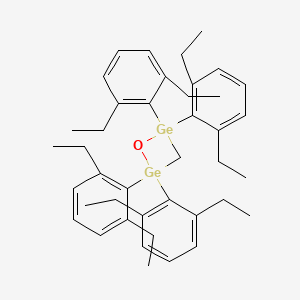


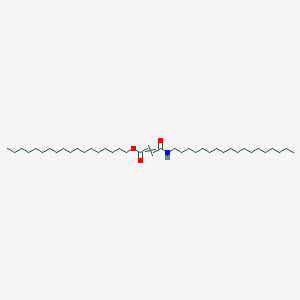
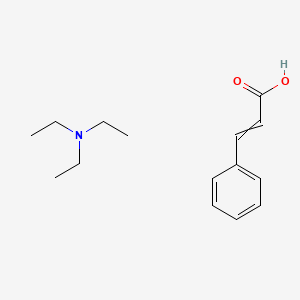
![5-Ethyl-4-{[(4-methoxyphenyl)methoxy]methyl}oxolane-2,3-diol](/img/structure/B14308441.png)
![{[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}acetic acid](/img/structure/B14308450.png)
